molecular formula C7H13NO B8101774 (2R,6R)-2,6-dimethylpiperidin-4-one

(2R,6R)-2,6-dimethylpiperidin-4-one

Cat. No.: B8101774
M. Wt: 127.18 g/mol
InChI Key: LVYOYMNCAWSORG-PHDIDXHHSA-N
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Description

Contextualization within Piperidinone Chemical Space

Piperidinones are a class of organic compounds that contain a piperidine (B6355638) ring bearing a ketone functional group. nih.gov They are considered important intermediates in the synthesis of a wide array of chemical products and pharmaceutical drugs. researchgate.net The position of the ketone and the nature and placement of substituents on the ring give rise to a vast chemical space with diverse properties and applications.

Substituted piperidinones, particularly those with substituents at the 2 and 6 positions, are of significant interest due to their prevalence in natural alkaloids and their potential pharmacological activities. lookchem.com The synthesis of these compounds, especially in a stereoselective manner, is a key focus in organic chemistry. lookchem.com Various synthetic strategies have been developed to construct the 2,6-disubstituted piperidine motif, underscoring its importance. lookchem.com

Stereochemical Significance of the (2R,6R) Configuration

The presence of two stereocenters at the C2 and C6 positions of 2,6-dimethylpiperidin-4-one (B3190666) gives rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The (2R,6R) and (2S,6S) isomers are a pair of enantiomers and are classified as trans isomers, while the (2R,6S) and (2S,6R) isomers are identical and constitute a meso compound, which is the cis isomer.

The stereochemistry of the substituents has a profound impact on the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties. In the case of 2,6-disubstituted piperidines, the trans isomers, such as (2R,6R)-2,6-dimethylpiperidine, are considered attractive chiral secondary amine building blocks. wikipedia.orgontosight.ai The conformational properties of these isomers are of significant interest. wikipedia.orgontosight.ai Generally, disubstituted six-membered rings like cyclohexane (B81311) prefer to adopt a chair conformation where bulky substituents occupy equatorial positions to minimize steric strain. For trans-1,2-disubstituted cyclohexanes, the diequatorial conformation is significantly more stable than the diaxial conformation. libretexts.org This principle suggests that (2R,6R)-2,6-dimethylpiperidin-4-one would likely exist predominantly in a chair conformation with both methyl groups in equatorial positions.

The specific (2R,6R) configuration imparts a defined spatial arrangement of the methyl groups relative to the rest of the ring. This precise three-dimensional structure is crucial in molecular recognition processes, such as the interaction with chiral biological targets like enzymes and receptors. This stereochemical control is often a key factor in the efficacy of pharmaceutical and agrochemical compounds.

Overview of Current Research Trends and Academic Interest

Current research involving chiral piperidinones is heavily focused on their application as building blocks in the synthesis of complex molecules with potential biological activity. The stereoselective synthesis of these compounds is a major area of investigation, with the goal of accessing specific stereoisomers for further development. lookchem.com

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the academic and industrial interest in closely related compounds provides insight into its potential applications. For instance, the stereoisomer (2S,6R)-2,6-dimethylpiperidin-4-one is utilized as a precursor in the pharmaceutical and agrochemical industries, where its specific stereochemistry is key to the synthesis of targeted therapeutic agents. lookchem.com This highlights the general importance of stereochemically pure dimethylated piperidinone scaffolds.

The research trend for compounds like this compound is driven by the demand for novel, stereochemically defined building blocks for drug discovery and development. The unique structural and reactive properties of this compound make it a valuable tool for organic chemists in the creation of new and complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6R)-2,6-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOYMNCAWSORG-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Spectroscopic Elucidation of 2r,6r 2,6 Dimethylpiperidin 4 One and Its Derivatives

Comprehensive Spectroscopic Analysis Techniques

The structural and conformational landscape of (2R,6R)-2,6-dimethylpiperidin-4-one, also known as cis-2,6-dimethylpiperidin-4-one, is primarily defined by the spatial arrangement of the two methyl groups on the piperidinone ring. Spectroscopic methods are indispensable tools for elucidating these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation (¹H NMR, ¹³C NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and conformational preferences of piperidin-4-one derivatives. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like Correlation Spectroscopy (COSY), provides definitive evidence for the structure of this compound.

For cis-2,6-disubstituted piperidin-4-ones, the molecule predominantly adopts a chair conformation with both substituents occupying equatorial positions to minimize steric strain. niscpr.res.innih.gov This conformational preference is directly observable in the NMR data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the methyl groups. The coupling constants (J-values) between adjacent protons are particularly informative. A large diaxial coupling constant (typically around 10-12 Hz) for the protons at C-2 and C-6 would confirm their axial orientation, which in turn places the methyl groups in the equatorial position in a chair conformation. niscpr.res.in The chemical shifts for the ring protons are influenced by the presence of the carbonyl group and the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the ring carbons, especially C-2, C-6, and the methyl carbons, are sensitive to their stereochemical environment. In the cis isomer, the equatorial methyl groups will have a characteristic chemical shift. Comparison with the spectra of related compounds like cis-2,6-dimethylpiperidine (B46485) provides a basis for these assignments. spectrabase.com

COSY (Correlation Spectroscopy): This 2D NMR technique establishes the connectivity between protons that are coupled to each other. emerypharma.comlongdom.org A COSY spectrum of this compound would show cross-peaks between the protons at C-2 and C-3, C-5 and C-6, and between the geminal protons at C-3 and C-5, thus confirming the proton network within the molecule. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H, C6-H ~3.0 - 3.5 C2, C6: ~50 - 55
C3-H₂, C5-H₂ ~2.2 - 2.6 C3, C5: ~45 - 50
N-H Broad, ~1.5 - 2.5 C4 (C=O): >200
CH₃ ~1.0 - 1.2 (doublet) CH₃: ~20 - 25

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Insights

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. The most prominent of these is the strong absorption due to the carbonyl (C=O) group stretch, which is expected in the range of 1720-1740 cm⁻¹. The position of this band can be sensitive to the conformation of the ring; for instance, the presence of an equatorial substituent alpha to the ketone can shift this frequency higher. niscpr.res.in Other key absorptions include the N-H stretching vibration (typically a broad band around 3300-3500 cm⁻¹), C-H stretching vibrations (2800-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. This technique is particularly useful for observing the vibrations of the carbon backbone and the C-H bonds. The carbonyl stretch is also observable in the Raman spectrum, though typically weaker than in the IR. Studies on similar piperidinone derivatives have utilized FT-Raman in conjunction with FT-IR and computational methods to perform detailed vibrational assignments. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H (alkyl) Stretch 2850 - 2960
C=O Stretch 1720 - 1740
N-H Bend 1580 - 1650

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, with a molecular formula of C₇H₁₃NO, the exact molecular weight is 127.18 g/mol . lookchem.comchemicalbook.com

In an electron ionization (EI) mass spectrum, the molecule will first form a molecular ion (M⁺) at m/z = 127. The fragmentation of this ion is dictated by the presence of the amine and ketone functionalities. Key fragmentation pathways for cyclic amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the loss of a methyl group (CH₃•) resulting in a fragment at m/z = 112, or the loss of an ethyl radical from the other side of the nitrogen. Cleavage adjacent to the carbonyl group is also a common fragmentation pathway for ketones. The resulting fragment ions provide a characteristic fingerprint for the molecule. The mass spectra of related compounds like 2,2,6,6-tetramethyl-4-piperidone and its derivatives show these characteristic fragmentation patterns. nist.govnist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
127 [M]⁺ (Molecular Ion)
112 [M - CH₃]⁺
98 [M - C₂H₅]⁺
84 [M - C₃H₇]⁺
70 Further fragmentation
56 Further fragmentation

Solid-State Structural Analysis: X-ray Crystallography for Crystalline Architecture

Conformational Landscape and Stereochemical Dynamics of 2r,6r 2,6 Dimethylpiperidin 4 One

Conformational Preferences of the Piperidin-4-one Ring System

However, the introduction of substituents and specific structural modifications can lead to deviations from this ideal chair geometry. In certain substituted piperidin-4-ones, the ring can adopt other conformations such as a twist-boat or a distorted boat form. chemrevlett.com For instance, the presence of bulky N-acyl groups or specific substitution patterns at other ring positions can shift the conformational equilibrium away from the chair form. chemrevlett.com The conformation is also sensitive to the hybridization of the atoms within the ring; a change from sp³ to sp² hybridization at a carbon atom alpha to the nitrogen can distort the ring towards a half-chair conformer. nih.gov

ConformationPrevalenceInfluencing Factors
Chair Most Common / StableMinimization of torsional and steric strain. nih.gov
Boat / Twist-Boat Less CommonBulky N-substituents, specific ring substitution patterns. chemrevlett.com
Half-Chair Specific Casessp² hybridization of carbon alpha to the ring nitrogen. nih.gov

This table summarizes the primary conformations of the piperidin-4-one ring system and the factors that influence their stability.

Influence of 2,6-Dimethyl Substitution on Ring Conformation

The introduction of substituents at the 2 and 6 positions of the piperidin-4-one ring significantly influences its conformational landscape. In the case of (2R,6R)-2,6-dimethylpiperidin-4-one, the two methyl groups are crucial in dictating the final three-dimensional structure. Spectroscopic studies on analogous 2,6-disubstituted piperidin-4-ones have consistently shown that these compounds exist predominantly in a chair conformation where the substituents at the 2 and 6 positions occupy equatorial orientations. nih.govnih.govasianpubs.org

This equatorial preference is a direct consequence of avoiding unfavorable steric interactions. An axial orientation would lead to significant 1,3-diaxial interactions with the axial hydrogens at the C-4 and the other C-2/C-6 position, a sterically demanding situation that would destabilize the conformation. By adopting an equatorial position, the methyl groups point away from the ring, minimizing steric clash and leading to a more stable molecular structure. asianpubs.org

Studies on various 2,6-diaryl and 2,6-dialkyl piperidin-4-ones confirm this principle. For example, the crystal structure of 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) shows a chair conformation where the phenyl groups at C-2 and C-6, as well as the methyl group at C-3, are all in equatorial positions. nih.gov Similarly, 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one also adopts a chair conformation with its substituents in equatorial orientations. nih.gov While these examples involve different substituents, the underlying principle of minimizing steric hindrance by adopting an equatorial position is directly applicable to the 2,6-dimethyl derivative. The introduction of an alkyl group at the C-3 position has been noted to cause a flattening of the ring around the C(2)-C(3) bond. asianpubs.org

Substituent PositionPreferred OrientationRationale
C-2 MethylEquatorialAvoidance of 1,3-diaxial steric strain. asianpubs.org
C-6 MethylEquatorialAvoidance of 1,3-diaxial steric strain. asianpubs.org

This table highlights the conformational preference for the methyl groups in this compound.

Isomeric Equilibrium and Interconversion Studies

The conformational landscape of this compound is not static. The molecule exists in a dynamic equilibrium between different conformers. The primary processes governing this equilibrium are ring inversion and nitrogen inversion.

Ring inversion is the process by which one chair conformation converts into the other ("chair flip"). In this process, axial substituents become equatorial and vice versa. For the diequatorial conformer of this compound, a ring flip would lead to a diaxial conformer. As discussed, this diaxial form is significantly less stable due to severe 1,3-diaxial interactions. Therefore, the conformational equilibrium is heavily skewed towards the diequatorial chair form.

Nitrogen inversion is another key dynamic process in piperidine (B6355638) rings. nih.gov This involves the rapid inversion of the lone pair of electrons on the nitrogen atom, which can lead to interconversion between different conformers. The energy barrier for nitrogen inversion in piperidines is generally low, allowing for rapid equilibrium at room temperature. nih.gov In this compound, nitrogen inversion would interconvert two diequatorial chair conformers that are enantiomeric with respect to the nitrogen's stereochemistry (if the nitrogen were considered a stereocenter).

While specific quantitative data on the isomeric equilibrium and interconversion barriers for this compound are not extensively detailed in the literature, the principles from related systems provide a clear picture. The molecule will predominantly exist as a diequatorial chair conformer, with ring inversion being energetically unfavorable. The dynamic nature of the structure is primarily dictated by the low-barrier nitrogen inversion process. It is also noted that in some substituted piperidin-4-one derivatives, an equilibrium can exist between chair and boat conformations, particularly when derivatized at the C-4 ketone. asianpubs.org

Computational Chemistry and Theoretical Investigations of 2r,6r 2,6 Dimethylpiperidin 4 One

Quantum Chemical Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) for Molecular Optimization and Vibrational Analysis

While DFT calculations are standard for piperidinone derivatives, providing insights into optimized geometries and vibrational frequencies, specific results for (2R,6R)-2,6-dimethylpiperidin-4-one are absent in the surveyed literature. researchgate.netmdpi.com A typical study would involve optimizing the ground state geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p), followed by a frequency calculation to confirm a true energy minimum and to predict the infrared and Raman spectra.

Ab Initio Methods for Thermochemical and Electronic Structure Calculations

There are no available studies that have employed ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), to calculate the thermochemical properties (e.g., enthalpy of formation, heat capacity) or to perform high-accuracy electronic structure calculations specifically for this compound.

Advanced Electronic Structure Descriptors

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gap

FMO analysis is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap (ΔE), indicate the molecule's propensity to donate or accept electrons. For various piperidin-4-one derivatives, the HOMO-LUMO gap has been calculated to assess their kinetic stability. nih.govresearchgate.net However, the specific HOMO-LUMO energies and gap for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

MEP maps are valuable for identifying sites susceptible to electrophilic and nucleophilic attack. The color-coded surface illustrates the charge distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). researchgate.net For piperidin-4-ones, the carbonyl oxygen is typically a site of negative potential. A specific MEP map for this compound, which would detail the electrostatic landscape, is not available.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of bonding and orbital interactions within a molecule. It quantifies hyperconjugative interactions and charge delocalization, which contribute to molecular stability. The stabilization energies (E(2)) associated with donor-acceptor orbital interactions are key outputs of NBO analysis. researchgate.netnih.govnih.gov Such an analysis for this compound, which would clarify the intramolecular dynamics, remains to be performed and published.

Non-Covalent Interaction (NCI) and Electron Localization Function (ELF) Analyses

There are no specific studies reporting Non-Covalent Interaction (NCI) or Electron Localization Function (ELF) analyses for this compound. Such analyses would be instrumental in understanding the intramolecular and intermolecular forces that govern the molecule's behavior.

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for understanding molecular conformation and crystal packing. An NCI analysis of this compound would provide insights into the nature and strength of its non-covalent interactions.

Electron Localization Function (ELF) analysis is a method used in quantum chemistry to visualize the localization of electrons in a molecule. It provides a clear picture of chemical bonds, lone pairs, and atomic shells. For this compound, an ELF analysis would elucidate the electronic structure and bonding characteristics, offering a deeper understanding of its reactivity.

Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis)

Detailed studies on the intermolecular interactions and crystal packing of this compound using techniques like Hirshfeld surface analysis are not found in the reviewed literature.

Without experimental crystal structure data (a prerequisite for Hirshfeld analysis) or dedicated computational studies, a detailed discussion of the crystal packing phenomena for this specific compound remains speculative.

Reaction Mechanism Elucidation via Computational Methods

There is a lack of published research detailing the computational elucidation of reaction mechanisms involving this compound. Computational chemistry is a powerful tool for investigating reaction pathways, transition states, and activation energies, providing a molecular-level understanding of chemical transformations.

For this compound, computational studies could be employed to investigate various reactions, such as its synthesis, reduction of the ketone, or its use as a building block in the formation of more complex molecules. Such studies would be invaluable for optimizing reaction conditions and designing new synthetic routes.

Chemical Reactivity and Derivatization of 2r,6r 2,6 Dimethylpiperidin 4 One

Transformations at the Carbonyl Group: Synthesis of Oximes and Hydrazone Derivatives

The carbonyl group of (2R,6R)-2,6-dimethylpiperidin-4-one is a prime site for condensation reactions, readily forming oximes and hydrazones, which are valuable intermediates for further synthesis.

Oxime Synthesis: The reaction of the piperidin-4-one with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base such as sodium acetate (B1210297) or pyridine (B92270) in a polar solvent like ethanol, yields the corresponding oxime. nih.govtsijournals.com This conversion is a standard method for protecting the carbonyl group or for creating a precursor to other functional groups via reactions like the Beckmann rearrangement. The reaction generally proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. For substituted piperidin-4-ones, this reaction has been shown to be efficient. nih.gov

Hydrazone Synthesis: Similarly, hydrazone derivatives are synthesized by condensing the ketone with hydrazine (B178648) or its substituted variants (e.g., hydrazine hydrate) in a suitable solvent like ethanol, often with refluxing. tsijournals.com These hydrazones can serve as ligands or as intermediates for the synthesis of various nitrogen-containing heterocyclic systems. The reaction of various 2,6-disubstituted piperidin-4-ones with hydrazine hydrate (B1144303) has been documented to proceed smoothly to yield the corresponding hydrazone derivatives. tsijournals.com

Below is a table summarizing the typical conditions for these transformations.

TransformationReagent(s)BaseSolventConditionsProduct
Oximation Hydroxylamine HydrochlorideSodium Acetate TrihydrateEthanolStirring/RefluxThis compound oxime
Hydrazone Formation Hydrazine HydrateNoneEthanolRefluxThis compound hydrazone

This table represents generalized conditions based on reactions with similar piperidin-4-one substrates.

Alkylation and Acylation Reactions on the Nitrogen Atom

The secondary amine nitrogen in the piperidine (B6355638) ring is nucleophilic and can be readily functionalized through alkylation or acylation.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom is typically achieved using an alkyl halide, such as methyl iodide, in the presence of a weak base like anhydrous potassium carbonate and a solvent like acetone. This reaction converts the secondary amine to a tertiary amine. For example, N-methylation of a related 2,6-disubstituted piperidin-4-one has been successfully performed under these conditions. nih.gov

N-Acylation: Acylation of the nitrogen atom can be accomplished using acylating agents like acid chlorides or anhydrides. For instance, N-acyl derivatives of various piperidin-4-ones have been synthesized, which can influence the conformation of the piperidine ring. chemrevlett.com These N-acyl derivatives are important for modifying the electronic properties and steric environment of the nitrogen atom.

Substituent Effects on Reaction Pathways

Substituents on the piperidine ring, whether on the nitrogen or the carbon framework, exert significant influence on the molecule's conformation and, consequently, its reaction pathways.

The C-2 and C-6 dimethyl groups in a cis-configuration force the piperidine ring to adopt a preferred chair conformation where these bulky groups occupy equatorial positions to minimize steric strain. This conformational preference dictates the facial selectivity of approaching reagents to the C-4 carbonyl group.

Furthermore, the nature of the substituent on the nitrogen atom can dramatically alter the ring's conformation. N-acylation, which introduces an electron-withdrawing group, can lead to a change from a stable chair conformation to a more flexible twist-boat conformation. chemrevlett.com This conformational shift can expose different faces of the molecule, thereby altering the stereochemical outcome of subsequent reactions. For instance, studies on related N-acyl-piperidin-4-ones show a preference for twist-boat conformations. chemrevlett.com

Catalytic Applications and Role as a Ligand in Organometallic Chemistry

The chiral nature of this compound and its derivatives makes them attractive candidates for applications in asymmetric catalysis and as chiral ligands.

Chiral piperidines are a cornerstone of organocatalysis, frequently used to mediate asymmetric reactions. nih.govnih.govacs.org While direct catalytic applications of this compound are not extensively documented, its structural motif is present in many successful organocatalysts. Derivatives of this compound, particularly after reduction of the ketone to a hydroxyl group or its complete removal, could function as chiral amine catalysts. These catalysts are often employed in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions, where they form chiral enamines or iminium ions as key reactive intermediates. acs.org The development of novel routes to enantiomerically enriched piperidine derivatives through new asymmetric catalytic reactions is an active area of research. patentdigest.org

The deprotonated form of a chiral amine, a chiral lithium amide, is a powerful tool for enantioselective deprotonation of prochiral ketones. nih.govnih.govresearchgate.net The lithium amide derived from (2R,6R)-2,6-dimethylamine (obtainable from the title ketone) could serve as a chiral base. When complexed with reagents like n-butyllithium, these chiral lithium amide bases can selectively remove a proton from a prochiral substrate, creating a chiral enolate that can then be trapped by an electrophile. rsc.org This strategy has been successfully applied using various chiral amines to achieve kinetic resolution and desymmetrization of cyclic ketones. rsc.org

Furthermore, chiral piperidine derivatives are valuable in transition metal-catalyzed cross-coupling reactions. researchgate.net They can act as chiral ligands for the metal center or be the chiral substrate itself. For example, methods have been developed for the α-functionalization of N-Boc piperidine via lithiation followed by a Negishi-type cross-coupling. researchgate.net The synthesis of chiral 3-substituted piperidines has also been achieved through Ni-catalyzed reductive coupling, highlighting the importance of these structures in accessing valuable chiral building blocks. figshare.com

Strategic Applications of 2r,6r 2,6 Dimethylpiperidin 4 One As a Chiral Building Block

Enantioselective Synthesis of Complex Natural Products and Analogues

The rigid, C2-symmetric framework of (2R,6R)-2,6-dimethylpiperidin-4-one provides a robust platform for controlling stereochemistry in the synthesis of complex natural products and their analogues. The cis-orientation of the two methyl groups influences the conformational preferences of the piperidine (B6355638) ring, thereby directing the stereochemical outcome of subsequent reactions.

While direct total syntheses of complex natural products commencing from this compound are not extensively documented in readily available literature, the broader class of 2,6-disubstituted piperidinones has been instrumental in the synthesis of various alkaloids. For instance, the general strategy of utilizing chiral piperidine derivatives has been successfully applied to the synthesis of cylindricine-type marine alkaloids. The key to these syntheses often lies in a diastereoselective 1,4-conjugate addition to the enone system of a 4-piperidinone derivative, which establishes a crucial quaternary stereocenter. This approach highlights the potential of chiral piperidinones like this compound to serve as foundational elements in the assembly of intricate natural product skeletons.

Furthermore, the synthesis of analogues of natural products like matrine (B1676216), a quinolizidine (B1214090) alkaloid with a range of biological activities, has been a subject of significant interest. nih.govchemrxiv.orgdoaj.org The piperidine core is a key structural motif in many of these compounds, and the use of chiral piperidine synthons is a common strategy to achieve the desired stereochemistry. Although a direct synthesis of matrine from this compound is not explicitly detailed, the principles of stereocontrol inherent in this chiral building block are highly relevant to the construction of the tetracyclic framework of matrine and its diastereomers. chemrxiv.org

Natural Product/Analogue ClassKey Synthetic StrategyRelevance of Chiral Piperidinone
Cylindricine AlkaloidsDiastereoselective 1,4-conjugate addition to a 4-piperidinone. nih.govProvides stereocontrol for the formation of a quaternary center.
Matrine AlkaloidsConstruction of a tetracyclic quinolizidine system. nih.govchemrxiv.orgdoaj.orgThe chiral piperidine core serves as a key structural element.

Construction of Diverse Heterocyclic Frameworks

The reactivity of the ketone group in this compound, coupled with the stereochemical influence of the cis-dimethyl substituents, makes it a valuable precursor for the synthesis of a variety of heterocyclic frameworks, particularly spirocyclic systems.

One notable application is in the construction of spiro[piperidine-4,3'-oxindoles]. This scaffold is a privileged structure in medicinal chemistry, found in a number of biologically active natural products and synthetic compounds. The synthesis can be achieved through a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a methyleneindolinone, where the piperidinone derivative can be envisioned as a precursor to the required chiral component. rice.edu The stereocenters at the C2 and C6 positions of the piperidine ring can effectively control the facial selectivity of the cycloaddition, leading to the formation of the spirocyclic system with high diastereoselectivity.

Another important class of heterocyclic frameworks accessible from piperidin-4-one derivatives are spiro[piperidine-4,4'-pyrido[2,3-d] nih.govnih.govoxazin]-2'(1'H)-ones. achemblock.com These complex heterocyclic systems hold potential for biological activity due to their rigid, three-dimensional structure. The synthesis of such compounds often involves the condensation of a piperidin-4-one derivative with a suitable ortho-amino-substituted aromatic precursor. The chirality of this compound would be transferred to the final spirocyclic product, yielding an enantiomerically enriched compound.

Heterocyclic FrameworkSynthetic ApproachRole of this compound
Spiro[piperidine-4,3'-oxindoles]1,3-Dipolar cycloaddition. rice.eduwhiterose.ac.ukDirects diastereoselectivity of the cycloaddition.
Spiro[piperidine-4,4'-pyrido[2,3-d] nih.govnih.govoxazin]-2'(1'H)-ones]Condensation with an ortho-amino aromatic precursor. achemblock.comProvides a chiral scaffold for the spirocycle.

Design and Synthesis of Chiral Secondary Amine Scaffolds

The conversion of this compound into chiral secondary amines opens up a vast area of application in asymmetric catalysis and medicinal chemistry. Chiral secondary amines are crucial components of many catalysts and pharmaceutically active molecules.

A primary route to access chiral secondary amines from this piperidinone is through reductive amination. This reaction involves the condensation of the ketone with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine. The stereochemical integrity of the C2 and C6 positions is maintained throughout this process, yielding enantiomerically pure cis-2,6-dimethylpiperidine (B46485) derivatives. These chiral secondary amines can serve as valuable building blocks for more complex structures.

Furthermore, these chiral secondary amines can be elaborated into chiral diamine ligands. Chiral diamines are a cornerstone of asymmetric catalysis, forming complexes with transition metals to catalyze a wide range of enantioselective transformations. The C2-symmetric nature of the cis-2,6-dimethylpiperidine backbone is a desirable feature in many chiral ligands, as it can lead to high levels of stereocontrol in catalytic reactions. The synthesis of such ligands would typically involve the N-functionalization of the chiral secondary amine with a group bearing another donor atom, such as a phosphine (B1218219) or another amine, to create a bidentate ligand.

Chiral ScaffoldSynthetic MethodPotential Application
Chiral Secondary AminesReductive amination. nih.govBuilding blocks for pharmaceuticals and catalysts.
Chiral Diamine LigandsN-functionalization of the chiral secondary amine.Asymmetric catalysis.

Medicinal Chemistry and Biological Evaluation of 2r,6r 2,6 Dimethylpiperidin 4 One Derivatives: Mechanistic and Scaffold Based Studies

The Piperidin-4-one Scaffold in Pharmaceutical Research and Development

The piperidin-4-one structural motif is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate and a core component in a wide array of pharmacologically active compounds. researchgate.net This six-membered nitrogen-containing heterocyclic ketone is a key building block for synthesizing molecules that mimic the structure of naturally occurring alkaloids and steroids. researchgate.net The inherent structural features of the piperidine (B6355638) ring, such as its ability to adopt various conformations and the presence of a nitrogen atom that can be substituted, allow for extensive chemical modifications to modulate physicochemical and pharmacokinetic properties. thieme-connect.comthieme-connect.com

The introduction of chiral centers within the piperidine scaffold, as seen in (2R,6R)-2,6-dimethylpiperidin-4-one, offers a strategy to enhance biological activity and selectivity. thieme-connect.comthieme-connect.com The defined stereochemistry can lead to better interactions with biological targets, a crucial aspect in the design of potent and specific therapeutic agents. thieme-connect.com

The piperidin-4-one nucleus is found in compounds with a broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, antitumor, and anti-inflammatory effects. researchgate.netnih.govnih.gov Its utility is further demonstrated by its presence in drugs targeting the central nervous system, such as tranquilizers and narcotic analgesics. researchgate.net The adaptability of the piperidin-4-one scaffold for chemical diversification has solidified its importance in the ongoing quest for novel and more effective therapeutic agents. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Substituted this compound Analogues

Structure-activity relationship (SAR) studies on this compound and its analogues have provided valuable insights into the chemical features necessary for their biological activities. The substitution pattern on the piperidine ring and the nature of the substituents play a critical role in determining the potency and selectivity of these compounds.

For instance, in a series of 2,6-diaryl-3-(arylthio)piperidin-4-ones, the orientation of the arylthio group was found to be dependent on the substitution in the 2,6-diaryl rings. nih.gov Specifically, with ortho-substituted 2,6-diaryl groups, the arylthio group preferentially adopts an axial orientation, which is believed to minimize steric and/or electronic repulsion. nih.gov This conformational preference, in turn, influences the antimicrobial activity of the compounds. nih.gov

In another study focusing on antituberculosis agents, the SAR of 2,6-disubstituted thiosemicarbazone derivatives of pyridine (B92270) revealed that increasing the chain length of the alkyl group at the 2-position of the pyridine ring significantly enhanced the antimycobacterial activity. researchgate.net Furthermore, the presence of more basic substituents like pyrrolidine (B122466) and piperidine resulted in strong inhibition of the standard strain of Mycobacterium tuberculosis. nih.gov

The introduction of unsaturation in the piperidine ring has also been shown to impact biological activity. In a series of compounds evaluated against Trypanosoma cruzi, a tenfold increase in potency was observed upon introducing unsaturation into the piperidine ring. dndi.org This highlights the importance of the conformational rigidity of the scaffold in its interaction with the biological target.

Moreover, investigations into piperidine-substituted quinolones as gonadotropin-releasing hormone (GnRH) antagonists demonstrated that small substituents at the 6-position of the piperidine ring were well-tolerated for GnRH binding potency. mssm.edu Specifically, a trifluoromethyl group at this position led to reduced clearance and increased oral bioavailability, showcasing how targeted modifications can improve the pharmacokinetic profile of these derivatives. mssm.edu

In vitro Biological Activity Assessments and Proposed Mechanisms

Derivatives of this compound have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. nih.govresearchgate.net The antimicrobial activity is often attributed to the presence of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and alkylate thiols in essential enzymes and proteins of microorganisms, thereby inhibiting their growth. tsijournals.com

Several studies have reported the synthesis and evaluation of various substituted piperidin-4-ones for their antibacterial and antifungal efficacy. For example, 2,6-diaryl-3-(arylthio)piperidin-4-ones have shown considerable activity against Staphylococcus aureus, Vibrio cholerae, Salmonella typhi, and Escherichia coli, as well as the fungi Candida albicans and Aspergillus niger. nih.gov Similarly, other 2,6-disubstituted piperidine-4-one derivatives have exhibited promising antibacterial action against S. aureus and Bacillus subtilis, and antifungal activity against A. niger. researchgate.net

The mode of action of these compounds is believed to involve the inhibition of mitochondrial respiration and enzymes involved in the glutathione (B108866) metabolic pathway. tsijournals.com The lipophilicity of the compounds also plays a role in their ability to penetrate microbial cell membranes.

The following table summarizes the antimicrobial activity of selected piperidin-4-one derivatives.

Compound TypeTest OrganismActivityReference
2,6-diaryl-3-(arylthio)piperidin-4-onesStaphylococcus aureus, Vibrio cholerae, Salmonella typhi, Escherichia coliSignificant antibacterial activity nih.gov
2,6-diaryl-3-(arylthio)piperidin-4-onesCandida albicans, Aspergillus nigerSignificant antifungal activity nih.gov
2,6-disubstituted piperidine-4-one derivativesStaphylococcus aureus, Bacillus subtilisHigh efficacy (antibacterial) researchgate.net
2,6-disubstituted piperidine-4-one derivativesAspergillus nigerHigh efficacy (antifungal) researchgate.net
Bis-allylidene-4-piperidonesC. albicans, A. nigerSignificant antifungal activity tsijournals.com

Piperidin-4-one derivatives have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases. A notable area of research is their activity as cholinesterase inhibitors, which is relevant to the treatment of Alzheimer's disease. nih.govacgpubs.org

A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.org Among the tested compounds, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent inhibitor of AChE, while (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) showed the best activity against BuChE. acgpubs.org These findings suggest that the piperidinone scaffold could be a promising starting point for the development of new anti-Alzheimer's drugs. acgpubs.org

Furthermore, piperidine-4-carboxamide derivatives have been identified as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.gov Inhibition of sQC prevents the formation of a neurotoxic variant of amyloid-beta, making it an attractive therapeutic target. nih.gov

In the field of cancer research, certain piperidone derivatives have been found to act as proteasome inhibitors. nih.gov This mechanism involves an increase in the levels of poly-ubiquitinated proteins, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Additionally, some 3,5-bis(ylidene)-4-piperidones have shown dual inhibitory properties against human topoisomerase I and IIα, with a higher efficacy against topoisomerase IIα. nih.gov

The table below provides a summary of the enzyme inhibition profile of selected piperidin-4-one derivatives.

Compound/Derivative ClassTarget Enzyme(s)Biological ImplicationReference
α,β-unsaturated carbonyl based piperidinonesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's Disease acgpubs.org
Piperidine-4-carboxamidesSecretory glutaminyl cyclase (sQC)Alzheimer's Disease nih.gov
PiperidonesProteasomeCancer nih.gov
3,5-bis(ylidene)-4-piperidonesTopoisomerase I and IIαCancer nih.gov
N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybridsUreaseUrease-related diseases tandfonline.comresearchgate.net
4-phthalimidobenzenesulfonamide derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's Disease researchgate.net

Several studies have explored the antioxidant potential of piperidin-4-one derivatives. who.intinnovareacademics.in The ability of these compounds to scavenge free radicals is an important aspect of their biological activity, as oxidative stress is implicated in a variety of pathological conditions. who.int

The antioxidant activity of these compounds is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. who.int In one study, it was found that 2,6-diphenylpiperidine-4-one derivatives with substituted aryl rings, particularly those containing phenol (B47542) and methoxy (B1213986) groups, exhibited better antioxidant activity than their unsubstituted counterparts. who.int This enhanced activity is attributed to the greater hydrogen-donating ability of the substituted phenyl rings, which is stabilized by resonance. who.int For instance, one such derivative showed excellent antioxidant activity with an IC50 value comparable to that of the standard antioxidant, ascorbic acid. who.int

The antioxidant potential of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime has also been investigated, and its activity was found to be concentration-dependent and comparable to that of ascorbic acid. researchgate.net This suggests that the oxime functional group contributes to the antioxidant capacity of the piperidin-4-one scaffold.

The following table presents the antioxidant activity of selected piperidin-4-one derivatives.

Compound/DerivativeAntioxidant Activity (IC50)StandardReference
2,6-diphenylpiperidine-4-one with phenol and methoxy groups1.84±0.15 µg/mlAscorbic acid (1.65±0.16 µg/ml) who.int
Unsubstituted 2,6-diphenylpiperidine-4-one derivatives6.46-11.13 µg/mlAscorbic acid who.int
3,3-dimethyl 2,6-dimethyl piperidine 4-one oximeConcentration-dependent, comparable to ascorbic acidAscorbic acid researchgate.net

Piperidin-4-one derivatives have been shown to possess cytotoxic activity against various cancer cell lines, and research has begun to elucidate the underlying mechanisms of cell death. nih.govtsijournals.com

Two novel piperidone compounds were found to be cytotoxic against a panel of cancer cell lines, including breast, pancreatic, leukemia, lymphoma, and colon cancer cells, with cytotoxic concentrations in the low micromolar to nanomolar range. nih.gov Further investigation into the mechanism of action in lymphoma and colon cancer cell lines revealed that these compounds induce apoptosis. nih.gov Evidence for apoptosis included DNA fragmentation, as indicated by an increase in the sub-G0/G1 cell population. nih.gov

A key mechanism of cytotoxicity for these piperidones is the inhibition of the proteasome. nih.gov This was demonstrated by an increase in the levels of poly-ubiquitinated proteins in treated cells. nih.gov Proteasome inhibition disrupts cellular protein homeostasis, leading to cell cycle arrest and apoptosis. nih.gov

In another study, bis-allylidene-4-piperidones were evaluated for their cytotoxic properties against leukemic and colon cancer cell lines. tsijournals.com The mechanism of action for these α,β-unsaturated ketones is predicted to be the alkylation of thiols in critical cellular proteins, without affecting amino or hydroxyl groups in nucleic acids. tsijournals.com

The table below summarizes the cytotoxic effects and proposed mechanisms of action for selected piperidin-4-one derivatives in different cancer cell lines.

Compound/Derivative ClassCell Line(s)Cytotoxic EffectProposed Mechanism of ActionReference
Novel PiperidonesBreast, pancreatic, leukemia, lymphoma, colonCC50 in low micromolar to nanomolar rangeInduction of apoptosis, DNA fragmentation, proteasome inhibition nih.gov
Bis-allylidene-4-piperidonesLeukemic, colonCytotoxicAlkylation of thiols tsijournals.com
3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-onesHCT116 (colon), MCF7 (breast)Potent antiproliferative propertiesDual inhibition of topoisomerase I and IIα nih.gov
4-piperidone-1-carboxamidesHCT116 (colon), MCF7 (breast), A431 (skin)High potencyTopoisomerase II-α inhibition nih.gov
N-arylsulfonyl-3,5-bis(arylidene)-4-piperidonesLiver (HepG2, SMMC-7721, QGY-7703)Antiproliferative propertiesInduction of apoptosis nih.gov

Computational Drug Design and Molecular Docking Studies

Computational methods have become indispensable in modern drug discovery, providing powerful tools to predict and analyze the interactions between small molecules and their biological targets. For derivatives of the this compound scaffold, computational drug design and molecular docking studies are crucial for understanding their mechanism of action, identifying potential protein targets, and optimizing their therapeutic potential. These in silico techniques allow for the rapid screening of virtual compound libraries and provide detailed insights at a molecular level, guiding further experimental validation.

Ligand-Receptor Interaction Analysis for Target Identification

Ligand-receptor interaction analysis is a cornerstone of computational drug design, aimed at elucidating how a drug candidate binds to its receptor. Molecular docking is the primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a target protein, enabling the identification of key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

Research on various piperidin-4-one derivatives has utilized molecular docking to identify and validate biological targets. For instance, studies on 2,6-diaryl piperidin-4-one derivatives have explored their potential as antimicrobial and anticancer agents. In one such study, derivatives were docked against specific protein targets to understand their mechanism of action. The analysis revealed that the binding orientation within the active site of the target protein is critical for the compound's biological activity. researchgate.net

A notable example involves the docking of newly designed 2,6-diphenyl piperidin-4-one derivatives against a protein from Helicobacter pylori (PDB ID: 2B7N), a bacterium linked to peptic ulcers. researchgate.net These studies help identify the most promising compounds for synthesis and biological testing by ranking them based on their predicted binding affinity and interaction patterns. The detailed analysis of these interactions provides a rational basis for designing more potent and selective inhibitors.

The table below summarizes a representative ligand-receptor interaction analysis for a piperidin-4-one derivative.

ParameterFindingSource
Target Protein Helicobacter pylori protein (2B7N) researchgate.net
Lead Compound 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one researchgate.net
Binding Site Active site of the 2B7N protein researchgate.net
Key Interactions Hydrogen bonds, hydrophobic interactions researchgate.net
Significance Identification of a promising antibacterial candidate researchgate.net

In silico Prediction of Binding Affinity and Pharmacophore Modeling

Beyond identifying binding modes, computational models are extensively used to predict the binding affinity of a ligand to its target. Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable and potent interaction. For example, docking studies of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one with the H. pylori 2B7N protein yielded a favorable binding affinity value of -8.0 kcal/mol, suggesting strong inhibitory potential. researchgate.net

Pharmacophore modeling is another critical in silico technique. nih.gov A pharmacophore model is an abstract three-dimensional representation of the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These models are generated based on the structures of known active ligands and their interactions with a common receptor. For piperidin-4-one derivatives, pharmacophore models can help identify the key chemical features—such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings—that are crucial for their activity. These models then serve as templates for screening large chemical databases to find new, structurally diverse compounds with the desired biological activity. nih.gov

Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. researchgate.net Predicting properties like oral bioavailability, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes helps in selecting compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in clinical trials. nih.govfrontiersin.org For instance, in silico ADMET profiling of certain piperidin-4-one hydrazone derivatives has suggested optimal oral bioavailability. researchgate.net

The table below provides an example of predicted binding affinity and key pharmacophore features for a piperidin-4-one derivative.

Computational MethodParameterPredicted Value/FeaturesSource
Molecular Docking Binding Affinity-8.0 kcal/mol researchgate.net
Pharmacophore Modeling Key FeaturesHydrogen bond donors, Aromatic rings, Hydrophobic centers nih.gov
ADMET Prediction Oral BioavailabilityPredicted to be optimal researchgate.net
ADMET Prediction Blood-Brain Barrier PermeabilityVaries by derivative; can be predicted frontiersin.org

Future Research Directions and Emerging Opportunities for 2r,6r 2,6 Dimethylpiperidin 4 One

Development of Innovative and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives, including (2R,6R)-2,6-dimethylpiperidin-4-one, is evolving beyond traditional multi-step methods. The focus is shifting towards environmentally benign and efficient strategies that offer high stereoselectivity.

Biocatalysis and Chemo-enzymatic Approaches: The use of enzymes in organic synthesis provides significant advantages in terms of selectivity and mild reaction conditions. nih.gov

Immobilized Enzymes: Researchers have developed reusable catalysts by immobilizing enzymes like Candida antarctica lipase (B570770) B (CALB) on magnetic nanotubes. This approach has been successfully used for the multicomponent synthesis of piperidines in high yields, and the catalyst can be reused for multiple cycles. rsc.org

Enzymatic Cascades: Chemo-enzymatic strategies are emerging for the asymmetric synthesis of substituted piperidines. nih.gov One such method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Similarly, a hybrid bio-organocatalytic cascade using a transaminase can generate key reactive intermediates for constructing 2-substituted piperidines. ucd.ie

C-H Oxidation: A recent approach combines scalable biocatalytic C-H oxidation with radical cross-coupling. chemistryviews.org Enzymes such as engineered proline-4-hydroxylases can introduce hydroxyl groups into simple piperidine precursors, which can then be further functionalized. chemistryviews.org

Green Chemistry and Novel Methodologies: Sustainable practices are being integrated into piperidinone synthesis to reduce waste and energy consumption.

Green Solvents: Deep eutectic solvents (DES), such as a mixture of glucose and urea, have been employed as inexpensive and effective reaction media for synthesizing piperidin-4-one derivatives, presenting a new environmentally safe method. asianpubs.org

Multicomponent Reactions: Classic methods like the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an aldehyde, a 1,3-acetonedicarboxylate derivative, and an amine, continue to be relevant for their efficiency in building the 4-piperidone (B1582916) core. wikipedia.orgwikipedia.org

Photocatalysis: Organophotocatalysis represents a modern strategy for the one-step construction of substituted 2-piperidinones from simple starting materials like ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds under mild conditions. nih.gov

The table below summarizes some innovative synthetic approaches relevant to piperidinone synthesis.

Table 1: Innovative and Sustainable Synthetic Routes for Piperidine Scaffolds

Synthetic Strategy Key Features Catalyst/Reagent Example Potential Advantage Citation(s)
Biocatalytic Multicomponent Reaction Use of enzymes in a one-pot reaction to build complexity. Immobilized Candida antarctica lipase B (CALB) High yields, catalyst reusability, mild conditions. rsc.org
Chemo-enzymatic Cascade Combination of chemical synthesis and biocatalysis for high stereoselectivity. Amine oxidase / Ene imine reductase Precise stereochemical control, access to challenging scaffolds. nih.gov
Green Solvent Synthesis Use of environmentally benign reaction media. Deep Eutectic Solvent (Glucose-Urea) Inexpensive, biodegradable, and effective medium. asianpubs.org
Biocatalytic C-H Oxidation Enzymatic functionalization of C-H bonds. Engineered Proline-4-Hydroxylase (P4H) Streamlines synthesis of complex 3D molecules. chemistryviews.org

Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones with predictable outcomes, particularly concerning stereochemistry. For this compound, achieving the desired cis-configuration is paramount.

Stereochemical Control: The stereochemistry of substituted piperidones has been investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. These studies help determine the configuration of substituents and understand conformational preferences in solution. cdnsciencepub.com Research into the reduction of Δ1-piperideines using imine reductases (IREDs) has shown a general preference for the formation of cis-products, which is directly relevant to the synthesis of the (2R,6R) isomer. acs.org However, the mechanism is complex, as some enzymes can yield substantial amounts of the trans-product. acs.org

Mechanistic Insights from Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for unraveling reaction pathways. For instance, in the iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to produce chiral piperidines, DFT studies revealed an outer-sphere dissociative mechanism. acs.org Crucially, these calculations showed that the stereochemical outcome is determined by the initial protonation of an enamine intermediate, rather than the subsequent hydride reduction step. acs.org

Multicomponent Reaction Pathways: The Petrenko-Kritschenko reaction proceeds through a complex ring-condensation mechanism. wikipedia.org Understanding the intermediates and transition states in such multicomponent reactions is key to controlling the formation of side products and improving yields of the desired 4-piperidone.

Advanced Computational Modeling for Predictive Design

Computational chemistry is accelerating the discovery process by predicting the properties and reactivity of molecules like this compound before they are synthesized.

Predicting Reaction Outcomes: DFT calculations are used not only to elucidate mechanisms but also to predict the feasibility and stereoselectivity of new reactions. acs.org By modeling transition states and reaction intermediates, chemists can screen potential catalysts and reaction conditions in silico, saving significant time and resources.

Molecular Docking for Biological Targets: The this compound scaffold is a valuable starting point for designing biologically active molecules. lookchem.com Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. researchgate.netnih.gov Studies on various piperidinone derivatives have used docking to identify potential inhibitors for targets like cyclin-dependent kinases (CDK4/6) involved in cancer and cyclooxygenase (COX) enzymes related to inflammation. nih.govnih.gov These predictive models help prioritize which derivatives to synthesize and test. ugm.ac.id

ADMET Prediction: In addition to predicting binding, computational tools can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. In-silico evaluation of piperidin-4-one derivatives helps to identify compounds with favorable pharmacokinetic profiles early in the design phase. researchgate.net

The table below highlights the application of computational methods in the study of piperidinone derivatives.

Table 2: Applications of Computational Modeling for Piperidinone Derivatives

Computational Method Application Purpose Finding/Outcome Citation(s)
Density Functional Theory (DFT) Mechanistic Study Elucidate reaction pathways and stereoselectivity determinants. Revealed an outer-sphere dissociative mechanism in pyridinium hydrogenation. acs.org
Molecular Docking Drug Design Predict binding of piperidinone derivatives to biological targets (e.g., kinases, enzymes). Identified derivatives with high binding affinity to targets like CDK4/6 and COX enzymes. researchgate.netnih.govnih.gov
ADMET Analysis Pharmacokinetic Profiling Predict drug-like properties (absorption, metabolism, toxicity). Helps in the early-stage selection of candidates with better potential for in vivo efficacy. researchgate.net

Expansion of the this compound Scaffold in Chemical Biology and Material Science

While the primary interest in the this compound scaffold lies in medicinal chemistry, its unique structural and chemical properties open doors to applications in other fields. nih.govresearchgate.netnih.gov

Chemical Biology: The piperidine scaffold is a key component of chemical probes used to study biological processes. encyclopedia.pub The rigid conformation of the 2,6-disubstituted ring system can be exploited to design highly specific ligands for proteins, enabling the study of enzyme function or cell signaling pathways. For example, derivatives can be designed to target specific enzyme active sites, such as those of kinases or proteases, to modulate their activity and explore their biological roles. nih.govnih.gov

Material Science and Catalysis: The applications of piperidinone derivatives are not limited to biology. N-substituted 4-piperidones have been shown to act as monomers for the synthesis of linear polymers. researchgate.net Furthermore, piperidone derivatives can serve as precursors for complex ligands in coordination chemistry. The Petrenko-Kritschenko reaction, when using 2-pyridinecarboxaldehyde, can produce bispidone ligands. wikipedia.org These ligands can coordinate with metal ions like iron to form catalysts capable of performing challenging chemical transformations, such as the oxidation of hydrocarbons. wikipedia.org This extends the utility of the piperidone core into the realm of industrial catalysis and advanced materials.

The diverse opportunities for future research on this compound—from green synthesis to advanced materials—underscore its significance as a versatile chemical entity with untapped potential.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2R,6R)-2,6-dimethylpiperidin-4-one be experimentally validated?

  • Methodological Answer: X-ray crystallography coupled with the SHELX software suite (e.g., SHELXL for refinement) is the gold standard for determining stereochemistry. The software refines atomic displacement parameters and electron density maps to confirm the (2R,6R) configuration. For accurate puckering analysis of the piperidin-4-one ring, use Cremer-Pople coordinates to quantify out-of-plane displacements and distinguish chair, boat, or twist-boat conformations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Follow GHS hazard classifications:

  • Skin/Eye Protection: Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319).
  • Ventilation: Use fume hoods to avoid inhalation of vapors (H335).
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. What synthetic routes are available for preparing this compound derivatives?

  • Methodological Answer: A common approach involves reductive amination of 2,6-dimethylpiperidin-4-one with aldehydes (e.g., 2-methyl-3-phenylpropanal) in ethyl acetate, followed by borohydride reduction. Reaction optimization includes controlling temperature (20–25°C) and stoichiometry to minimize byproducts. Note: Validate synthetic steps with independent sources due to potential reliability concerns in some protocols .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

  • Methodological Answer: The (2R,6R) configuration is critical for binding to AMPA receptors (AMPARs), as shown in murine models. For example, (2R,6R)-HNK (a metabolite) exhibits sustained antinociception by AMPAR activation, while the (2S,6S) enantiomer is inactive. Use receptor antagonists (e.g., NBQX for AMPAR) and knockout models to isolate stereospecific effects .

Q. How can researchers resolve contradictions in receptor mechanism studies involving this compound?

  • Methodological Answer: Contradictory results (e.g., opioid vs. AMPAR dependence) require systematic pharmacological dissection:

  • Time-Course Experiments: Administer receptor antagonists (e.g., naltrexone for opioids) at different stages (pre- vs. post-treatment) to distinguish initiation vs. expression phases.
  • Dose-Response Curves: Compare EC50 values across receptor subtypes to identify primary targets.
  • Cross-Species Validation: Replicate findings in multiple models (e.g., BALB/cJ mice vs. SNI-treated mice) to assess generalizability .

Q. What experimental strategies optimize the metabolic stability of this compound in vivo?

  • Methodological Answer: To prolong bioavailability:

  • CYP450 Inhibition: Co-administer fluconazole (20 mg/kg) to block hepatic metabolism, as shown in ketamine studies.
  • Prodrug Design: Modify the 4-keto group to a hydrolyzable ester, improving membrane permeability.
  • Pharmacokinetic Profiling: Use LC-MS/MS to quantify plasma half-life and metabolite formation (e.g., hydroxylated derivatives) .

Q. How can conformational dynamics of the piperidin-4-one ring impact ligand-receptor interactions?

  • Methodological Answer: Apply Cremer-Pople puckering parameters to correlate ring conformation with binding affinity. For example:

  • Chair Conformation: Maximizes planarity for hydrogen bonding with AMPAR GluA2 subunits.
  • Twist-Boat Conformation: Reduces steric complementarity, lowering efficacy. Use DFT calculations (B3LYP/6-31G*) to model energy barriers between conformers .

Data Analysis and Experimental Design

Q. How should researchers design studies to investigate structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer: Adopt the PICO framework:

  • Population: In vitro receptor assays (e.g., HEK293 cells expressing AMPAR).
  • Intervention: Synthesize analogs with modifications at C2, C6, or the 4-keto group.
  • Comparison: Benchmark against (2R,6R)-HNK for potency (% inhibition at 10 µM).
  • Outcome: IC50 values and molecular docking scores (AutoDock Vina). Use the FINER criteria to ensure feasibility and novelty .

Q. What statistical methods are appropriate for analyzing dose-dependent antinociception data?

  • Methodological Answer: Apply two-way ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., saline vs. (2R,6R)-HNK at 10 mg/kg). For time-series data (e.g., 24h vs. 72h effects), use mixed-effects models to account for repeated measures. Report effect sizes (Cohen’s d) for clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.